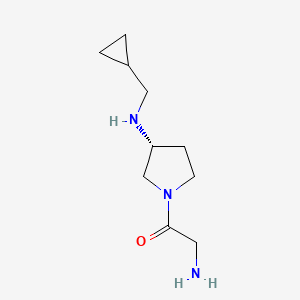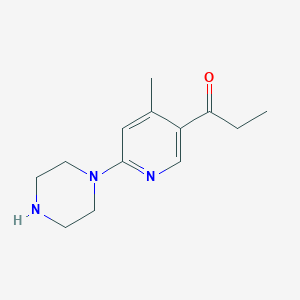![molecular formula C9H9N3O2 B11795558 2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)
2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylbenzotriazole with carbon dioxide in the presence of a base, such as potassium carbonate, to form the carboxylic acid derivative . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the cyclization process and improve yields . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor, UV filter, and in the production of photovoltaic cells.
作用機序
The mechanism of action of 2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its ability to interact with various enzymes and receptors in biological systems. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with target molecules . These interactions can inhibit the activity of enzymes, disrupt cellular processes, and exert antimicrobial effects.
類似化合物との比較
Similar Compounds
- 1H-benzo[d][1,2,3]triazole-1-carboxylic acid
- 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
2-ethylbenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-10-7-4-3-6(9(13)14)5-8(7)11-12/h3-5H,2H2,1H3,(H,13,14) |
InChIキー |
REQANKPTDWVAOE-UHFFFAOYSA-N |
正規SMILES |
CCN1N=C2C=CC(=CC2=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)


![tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)

![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)



